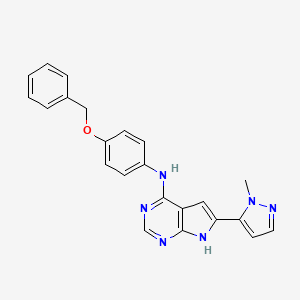
Egfr/aurkb-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr/aurkb-IN-1 is a dual-targeted inhibitor designed to inhibit both the epidermal growth factor receptor (EGFR) and aurora kinase B (AURKB). This compound is particularly significant in cancer research due to its ability to inhibit the phosphorylation of L858R EGFR and AURKB, which are crucial for the growth, division, and metastasis of tumor cells .
Preparation Methods
The synthesis of Egfr/aurkb-IN-1 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, or halogenation.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Egfr/aurkb-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the core structure.
Scientific Research Applications
Egfr/aurkb-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the inhibition of EGFR and AURKB, providing insights into the mechanisms of these enzymes.
Biology: The compound is used to investigate the role of EGFR and AURKB in cell division and tumor growth, helping to elucidate the pathways involved in cancer progression.
Mechanism of Action
Egfr/aurkb-IN-1 exerts its effects by inhibiting the phosphorylation of L858R EGFR and AURKB. This inhibition disrupts the signaling pathways that are essential for the growth, division, and metastasis of tumor cells. The molecular targets of this compound include the hydrophobic region I or the αC-helix out pocket of EGFR and the back pocket of AURKB . By binding to these sites, the compound prevents the activation of these kinases, thereby inhibiting their downstream signaling pathways .
Comparison with Similar Compounds
Egfr/aurkb-IN-1 is unique in its dual-targeted inhibition of both EGFR and AURKB. Similar compounds include:
Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Alisertib: An AURKA inhibitor that has been tested in clinical trials for various cancers.
Danusertib: A pan-aurora kinase inhibitor that targets AURKA, AURKB, and AURKC.
Compared to these compounds, this compound offers the advantage of simultaneously targeting two critical pathways involved in cancer progression, potentially leading to more effective cancer therapies.
Properties
Molecular Formula |
C23H20N6O |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
6-(2-methylpyrazol-3-yl)-N-(4-phenylmethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H20N6O/c1-29-21(11-12-26-29)20-13-19-22(24-15-25-23(19)28-20)27-17-7-9-18(10-8-17)30-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3,(H2,24,25,27,28) |
InChI Key |
XIVMLVCBASNGOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=CC3=C(N2)N=CN=C3NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















